Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate
Description
Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate (CAS 1021120-19-3) is an organochlorine compound with the molecular formula C₁₁H₁₃Cl₂NO₂ and a molecular weight of 262.13 g/mol. Structurally, it consists of a 2,4-dichlorophenyl group linked via an ethylamino side chain to a methyl acetate moiety. Predicted physical properties include a density of 1.260 g/cm³, boiling point of 345.5°C, and a pKa of 6.52, suggesting moderate lipophilicity and weak basicity .
Properties
IUPAC Name |
methyl 2-[2-(2,4-dichlorophenyl)ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-16-11(15)7-14-5-4-8-2-3-9(12)6-10(8)13/h2-3,6,14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSIXFRZPNYMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate typically involves the reaction of 2,4-dichlorophenyl ethylamine with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or primary amines.
Scientific Research Applications
Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate with structurally or functionally related compounds, highlighting key differences in molecular features, properties, and applications:
Key Structural and Functional Differences:
Substituent Positioning :
- The target compound has 2,4-dichloro substitution, while its analog in uses 3,4-dichloro , which alters electronic effects and steric hindrance .
- Halogen variation (e.g., bromo/fluoro in vs. chloro in the target) impacts lipophilicity and metabolic stability .
Functional Groups :
- The imidazolidinyl-trioxo group in introduces a heterocyclic system absent in the target, likely enhancing antifungal activity .
- The sulfanyl and carboxylic acid groups in increase polarity and acidity, making it suitable for aqueous applications .
Salt Forms :
- The dihydrochloride salt in improves solubility compared to the free base form of the target compound .
Biological Activity
Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its effects on various biological systems.
Chemical Structure and Synthesis
Chemical Structure : The compound is characterized by an ester functional group and a dichlorophenyl moiety, which contributes to its biological activity. Its IUPAC name is methyl 2-[2-(2,4-dichlorophenyl)ethylamino]acetate, with the following chemical formula: .
Synthesis : this compound is typically synthesized through a nucleophilic substitution reaction involving 2,4-dichlorophenyl ethylamine and methyl chloroacetate. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate and requires refluxing for several hours to ensure complete conversion .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound can bind to various molecular targets, leading to alterations in enzyme activity and signal transduction pathways. This mechanism may involve:
- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can impact metabolic processes and cellular signaling cascades .
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. This compound's potential role in modulating neurotransmitter levels could contribute to such effects.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Antimicrobial Activity : There is emerging evidence that compounds related to this compound exhibit antimicrobial effects against various pathogens.
Case Studies
- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of structurally similar compounds. Results indicated significant improvements in behavioral tests indicative of reduced depression-like symptoms in rodents after treatment .
- Inflammation Model Study : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potential anti-inflammatory mechanism .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
